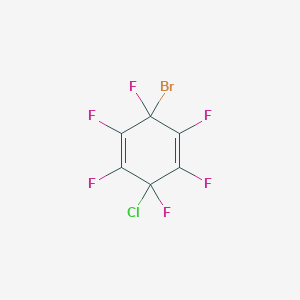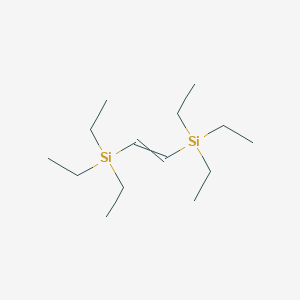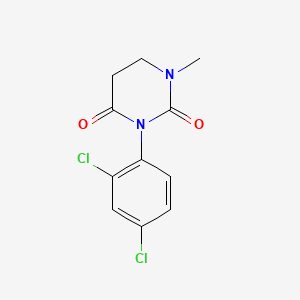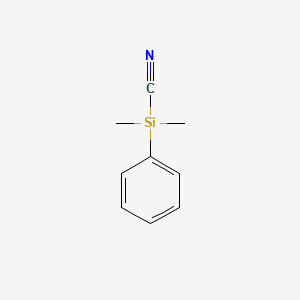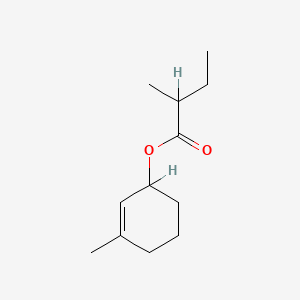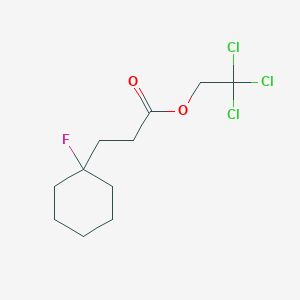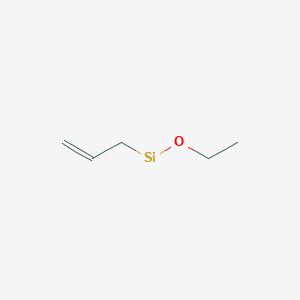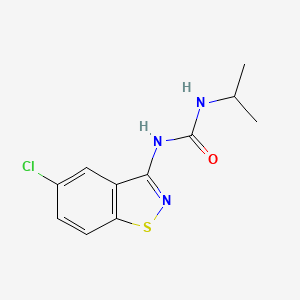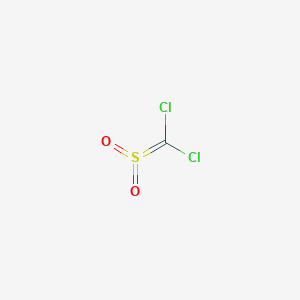
Dichloro(dioxo-lambda~6~-sulfanylidene)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, two oxygen atoms, and a sulfur atom bonded to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dioxo-lambda~6~-sulfanylidene)methane typically involves the chlorination of sulfur-containing organic compounds under controlled conditions. One common method includes the reaction of sulfur dichloride with carbonyl compounds in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
Dichloro(dioxo-lambda~6~-sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Dichloro(dioxo-lambda~6~-sulfanylidene)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which dichloro(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved in its action include oxidative stress and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Dichloromethane: A simpler compound with two chlorine atoms bonded to a central carbon atom.
Sulfur dichloride: Contains sulfur and chlorine but lacks the additional oxygen atoms present in dichloro(dioxo-lambda~6~-sulfanylidene)methane.
Uniqueness
This compound is unique due to its combination of chlorine, sulfur, and oxygen atoms, which confer distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
110852-75-0 |
|---|---|
分子式 |
CCl2O2S |
分子量 |
146.98 g/mol |
IUPAC名 |
dichloro(sulfonyl)methane |
InChI |
InChI=1S/CCl2O2S/c2-1(3)6(4)5 |
InChIキー |
OQKMOMHGWNDGGD-UHFFFAOYSA-N |
正規SMILES |
C(=S(=O)=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


